molecular formula C13H16N2 B598899 1-tert-butyl-5-phenyl-1H-pyrazole CAS No. 1204355-48-5

1-tert-butyl-5-phenyl-1H-pyrazole

Cat. No. B598899
CAS RN: 1204355-48-5
M. Wt: 200.285
InChI Key: OVLMIRLFPBIQHP-UHFFFAOYSA-N
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Description

“1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the CAS Number 1204355-48-5 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 , and the InChI key is OVLMIRLFPBIQHP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can participate in various chemical reactions. For example, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow powder or crystals . The compound is typically stored and shipped at room temperature .

Scientific Research Applications

  • Hydrogen-bonded structures and crystallography : Some derivatives of 1-tert-butyl-5-phenyl-1H-pyrazole form hydrogen-bonded chains and aggregates in their crystalline structures. These findings are significant for understanding molecular interactions and crystal engineering (Abonía et al., 2007); (Castillo et al., 2009).

  • Ligand design for palladium complexes : Pyrazole-based PCN pincer complexes of Palladium(II) have been synthesized, demonstrating potential applications in catalysis and organic synthesis (Bailey et al., 2015).

  • Insecticidal activities : Novel substituted pyrazole amide derivatives, based on the core structure of this compound, have shown promising insecticidal activities. This highlights its potential use in developing new insecticides (Deng et al., 2016).

  • Intermediate for pyrazole derivatives : A novel synthesis method has been developed for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, an intermediate useful for preparing various pyrazole derivatives. This suggests its utility in synthetic chemistry (Bobko et al., 2012).

  • Cycloaddition reactions and regioselectivity studies : Research into the reactivity of ynamides and nitrilimines with pyrazole structures has been conducted, revealing insights into regioselectivity and potential applications in organic synthesis (González et al., 2013).

  • Hydrogen bonding in molecular dimers : Studies on 3,5-diaryl-1H-pyrazoles have shown interesting hydrogen-bonding patterns, contributing to the understanding of molecular interactions and dimerization processes (Zheng et al., 2010).

  • Synthesis and characterization of novel derivatives : Various derivatives of this compound have been synthesized and characterized, expanding the scope of pyrazole chemistry and its applications (Wang et al., 2009); (Grotjahn et al., 2002).

  • Catalytic applications in organic reactions : Pyrazole-tethered phosphine ligands have been found to be effective catalysts for various cross-coupling reactions, indicating their utility in facilitating organic transformations (Pal et al., 2010).

  • CO2 fixation and small molecule reactions : A bifunctional frustrated pyrazolylborane Lewis pair has been utilized for the fixation of carbon dioxide and related small molecules, showcasing potential environmental applications (Theuergarten et al., 2012).

  • Pharmaceutical applications : Compounds derived from this compound have been studied for their potential as inhibitors of MAP kinase p38α, suggesting their relevance in medicinal chemistry (Getlik et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

1-tert-butyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLMIRLFPBIQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693309
Record name 1-tert-Butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204355-48-5
Record name 1-tert-Butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the spatial arrangement of the pyrazole and phenyl rings in 1-tert-butyl-5-phenyl-1H-pyrazole?

A1: The research states that the pyrazole ring in this compound is essentially planar. This planar pyrazole ring is inclined at an angle of 82.82° relative to the phenyl ring []. This arrangement suggests limited conjugation between the two ring systems.

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